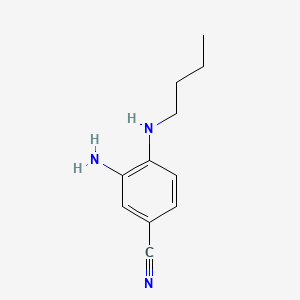

3-Amino-4-(butylamino)benzonitrile

Description

Contextualization within the Chemistry of Substituted Benzonitriles

Substituted benzonitriles are a significant class of organic compounds characterized by a benzene (B151609) ring bearing a nitrile (-CN) group and at least one other substituent. These molecules are foundational building blocks in numerous areas of chemical science, including medicinal chemistry, organic synthesis, the development of agrochemicals, and materials science. Current time information in New York, NY, US. Their utility often stems from the reactivity of the nitrile group, which can be transformed into various other functional groups, and the electronic effects imparted by the substituents on the benzene ring.

The synthesis of substituted benzonitriles can be achieved through various methods, such as the photolysis of phenyl halides in the presence of potassium cyanide or palladium-catalyzed cyanation of aryl halides. researchgate.netrsc.org The presence of electron-donating groups, such as amino groups, on the benzonitrile (B105546) framework can significantly influence the molecule's electronic properties and reactivity. Aminobenzonitrile derivatives, in particular, serve as versatile intermediates for the synthesis of complex heterocyclic compounds, including quinolines and thioquinazolinediones. researchgate.netconnectjournals.comtandfonline.com Furthermore, theoretical and experimental studies have highlighted their potential in applications like corrosion inhibition for metals. rsc.org

Structural Features and Chemical Significance of the 3-Amino-4-(butylamino)benzonitrile Scaffold

The chemical compound 3-Amino-4-(butylamino)benzonitrile is identified by the CAS number 143173-92-6. pharmaffiliates.com Its molecular structure consists of a central benzene ring substituted with a nitrile group, an amino group (-NH2) at position 3, and a butylamino group (-NH(CH2)3CH3) at position 4. This specific arrangement of functional groups—two different amino substituents ortho to each other and para/meta to the electron-withdrawing nitrile group—defines its chemical character.

The presence of two nitrogen-containing substituents with lone pairs of electrons directly attached to the aromatic ring makes the system electron-rich. This electronic nature, in conjunction with the electron-withdrawing nitrile group, suggests the potential for interesting photophysical properties, such as intramolecular charge transfer (ICT). acs.org The butyl group introduces lipophilicity and conformational flexibility. Key computed properties of the molecule are summarized in the table below. nih.gov

| Property | Value |

| Molecular Formula | C₁₁H₁₅N₃ |

| Molecular Weight | 189.26 g/mol |

| IUPAC Name | 3-amino-4-(butylamino)benzonitrile |

| XLogP3-AA | 2.2 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bond Count | 4 |

| Topological Polar Surface Area | 61.8 Ų |

| Data sourced from PubChem CID 43518009. nih.gov |

Overview of Current and Emerging Research Trajectories for 3-Amino-4-(butylamino)benzonitrile

While extensive published research focusing specifically on 3-Amino-4-(butylamino)benzonitrile is not abundant, the structural motifs present in the molecule allow for informed speculation on its potential research applications. The trajectories for this compound can be inferred from studies on analogous aminobenzonitrile derivatives.

A primary area of investigation for a molecule like 3-Amino-4-(butylamino)benzonitrile is its use as a chemical intermediate. The ortho-diamine arrangement (an amino and a substituted amino group adjacent to each other) is a classic precursor for the synthesis of various heterocyclic systems, such as benzimidazoles. The presence of the nitrile group offers an additional site for chemical modification. Research on related 2-aminobenzonitriles demonstrates their utility in forming quinoline (B57606) derivatives, which are important in medicinal chemistry. researchgate.netconnectjournals.com

Another significant research avenue lies in materials science. Aminobenzonitrile derivatives have been studied for their ability to act as corrosion inhibitors, where the amino groups and the pi-system of the benzene ring can adsorb onto a metal surface, forming a protective layer. rsc.org The specific combination of amino groups in 3-Amino-4-(butylamino)benzonitrile could offer unique adsorption properties.

Furthermore, the field of photophysics represents a promising trajectory. Aminobenzonitriles are well-known for exhibiting intramolecular charge transfer (ICT), a process that is highly sensitive to the local environment. acs.org This property is the basis for their use in developing fluorescent probes and sensors, for instance, for detecting changes in pH or solvent polarity. mdpi.com The donor-acceptor architecture within 3-Amino-4-(butylamino)benzonitrile, featuring two distinct amino donor groups and a nitrile acceptor, makes it a candidate for studies into novel fluorescent materials and optical devices. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-(butylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-2-3-6-14-11-5-4-9(8-12)7-10(11)13/h4-5,7,14H,2-3,6,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNCJOEPIGOZWEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C(C=C(C=C1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Reaction Pathways for 3 Amino 4 Butylamino Benzonitrile

Strategic Design of Precursors and Starting Materials for Target Synthesis

The efficient synthesis of 3-Amino-4-(butylamino)benzonitrile hinges on the judicious selection of precursor molecules and starting materials. A common retrosynthetic analysis suggests that the target molecule can be constructed from a suitably substituted benzene (B151609) ring. Key starting materials often include derivatives of nitrobenzene (B124822) or aminobenzonitrile, which provide the foundational phenyl ring and nitrile group.

For instance, the synthesis could commence from 1,2-dichloro-3-nitrobenzene. google.com This readily available starting material can undergo a nucleophilic aromatic substitution with tert-butyl mercaptan, followed by a series of transformations to introduce the amino and nitrile functionalities. google.com The strategic placement of functional groups on the precursor is paramount to control the regioselectivity of the subsequent reactions, ensuring the formation of the desired isomer of 3-Amino-4-(butylamino)benzonitrile.

Exploration of Convergent and Divergent Synthetic Routes

The construction of the 3-Amino-4-(butylamino)benzonitrile scaffold can be approached through both convergent and divergent synthetic strategies. A convergent synthesis would involve the separate synthesis of two or more fragments of the molecule, which are then combined in the final steps. sathyabama.ac.innih.gov In contrast, a divergent synthesis begins with a common intermediate that is diversified to produce a range of related structures, including the target compound. researchgate.net

A divergent approach could start from a common precursor like 3-amino-4-fluorobenzonitrile. This intermediate can then be reacted with various amines, including butylamine (B146782), to generate a library of 4-(alkylamino)benzonitrile derivatives. This strategy is particularly efficient for exploring structure-activity relationships.

Catalytic Approaches in the Formation of 3-Amino-4-(butylamino)benzonitrile

Catalysis plays a pivotal role in the efficient and selective synthesis of 3-Amino-4-(butylamino)benzonitrile. Key transformations, such as the introduction of the nitrile group and the formation of the amine functionalities, are often facilitated by catalytic methods.

One of the critical steps, the cyanation of an aromatic halide, can be achieved through the Rosenmund-von Braun reaction, which traditionally uses stoichiometric amounts of copper(I) cyanide. google.com Modern variations of this reaction employ catalytic amounts of copper or palladium complexes, making the process more atom-economical and environmentally benign. google.com For example, the conversion of a chloro-substituted precursor can be catalyzed by a palladium or nickel catalyst in the presence of a cyanide source. google.com

The reduction of a nitro group to an amino group is another key transformation that is often accomplished through catalytic hydrogenation. google.com Catalysts such as platinum on carbon (Pt/C), palladium on carbon (Pd/C), or Raney nickel are highly effective for this purpose, offering high yields and clean conversions under relatively mild conditions. google.commdpi.com The choice of catalyst can be crucial to avoid the reduction of the nitrile group.

Furthermore, the N-alkylation of the 4-amino group can be achieved through various catalytic methods, including reductive amination or borrowing hydrogen catalysis, which offer greener alternatives to traditional alkylation methods using alkyl halides. acs.org

Table 1: Comparison of Catalytic Methods for Key Synthetic Steps

| Transformation | Catalytic Method | Typical Catalyst | Advantages | Potential Challenges |

|---|---|---|---|---|

| Aromatic Cyanation | Rosenmund-von Braun (catalytic) | Cu(I) salts, Pd complexes, Ni complexes | Lower catalyst loading, milder conditions | Catalyst poisoning, substrate scope |

| Nitro Group Reduction | Catalytic Hydrogenation | Pt/C, Pd/C, Raney Ni | High yield, clean reaction, mild conditions | Selectivity over other reducible groups (e.g., nitrile) |

| N-Alkylation | Reductive Amination | Pd/C, PtO2, NaBH3CN | In situ formation of the amine | Control of over-alkylation |

| N-Alkylation | Borrowing Hydrogen Catalysis | Ru, Ir complexes | Atom economical, water as a byproduct | High catalyst cost, specific substrate scope |

Non-Catalytic Transformations and Multi-Component Reaction Design

While catalytic methods are prevalent, non-catalytic transformations and multi-component reactions (MCRs) offer powerful alternative strategies for the synthesis of 3-Amino-4-(butylamino)benzonitrile and its derivatives. nih.govacs.org MCRs, in which three or more reactants combine in a one-pot reaction to form a complex product, are particularly attractive due to their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity. fu-berlin.de

A hypothetical MCR approach to a related scaffold could involve the reaction of an aminobenzonitrile derivative, an aldehyde, an isocyanide, and an acid component in a Ugi or Passerini reaction. fu-berlin.de While a direct MCR for 3-Amino-4-(butylamino)benzonitrile is not explicitly reported, the principles of MCRs can be applied to construct more complex structures containing this core. For instance, a Groebke–Blackburn–Bienaymé multicomponent reaction could be employed to synthesize imidazo[1,2-a]pyridines incorporating a benzonitrile (B105546) moiety. lookchem.com

Non-catalytic methods are also crucial for certain transformations. For example, the initial nitration of a benzene derivative is typically achieved using a mixture of nitric acid and sulfuric acid, a classic electrophilic aromatic substitution reaction. The hydrolysis of a nitrile to a carboxylic acid or an amide, if required for a particular synthetic route, is often carried out under strong acidic or basic conditions without the need for a metal catalyst.

Mechanistic Elucidation of Synthetic Transformations Involving the 3-Amino-4-(butylamino)benzonitrile Core

Understanding the reaction mechanisms is fundamental to optimizing the synthesis of 3-Amino-4-(butylamino)benzonitrile. The key transformations each proceed through distinct mechanistic pathways.

The nucleophilic aromatic substitution of a halogen (e.g., chlorine) at the 4-position by butylamine likely proceeds through an SNAr mechanism. This involves the addition of the amine nucleophile to the aromatic ring to form a resonance-stabilized Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity. The presence of the electron-withdrawing nitrile group ortho and para to the leaving group activates the ring towards this type of substitution.

The catalytic cyanation of an aryl halide using a palladium catalyst typically involves a catalytic cycle consisting of oxidative addition, transmetalation, and reductive elimination. In the oxidative addition step, the palladium(0) catalyst inserts into the aryl-halide bond. This is followed by transmetalation with a cyanide source, such as zinc cyanide, to form an aryl-palladium-cyanide complex. Finally, reductive elimination yields the desired benzonitrile and regenerates the palladium(0) catalyst.

The reduction of the nitro group to an amine via catalytic hydrogenation involves the transfer of hydrogen atoms from the catalyst surface to the nitro group in a stepwise manner, proceeding through nitroso and hydroxylamine (B1172632) intermediates.

The photophysical properties of aminobenzonitriles, particularly their tendency to undergo twisted intramolecular charge transfer (TICT), have been studied. acs.orgresearchgate.net This process involves the rotation of the amino group upon photoexcitation, leading to a highly polar excited state. While this is a feature of the molecule's excited state, it underscores the electronic interplay between the amino and benzonitrile groups, which can also influence the molecule's reactivity in its ground state.

Optimization of Reaction Conditions for Enhanced Yield, Selectivity, and Purity

The optimization of reaction conditions is a critical aspect of developing a robust and efficient synthesis of 3-Amino-4-(butylamino)benzonitrile. researchgate.net Key parameters that are often varied include temperature, solvent, catalyst loading, and reaction time.

For catalytic reactions, the choice of ligand for the metal catalyst can have a profound impact on the reaction's efficiency and selectivity. For instance, in palladium-catalyzed cyanations, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the rate of oxidative addition and reductive elimination.

The solvent can also play a crucial role. Polar aprotic solvents like DMF or DMSO are often used for SNAr reactions as they can solvate the metal cations and accelerate the reaction. google.com In catalytic hydrogenations, alcoholic solvents like ethanol (B145695) or methanol (B129727) are common choices.

The temperature is another critical parameter that needs to be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to the formation of side products and decomposition of the desired product. For example, in the cyanation reaction using copper(I) cyanide, temperatures are often elevated, but must be carefully controlled to prevent unwanted side reactions. google.comgoogle.com

A systematic approach to optimization, such as Design of Experiments (DoE), can be employed to efficiently explore the reaction parameter space and identify the optimal conditions for yield, selectivity, and purity.

Table 2: Illustrative Reaction Condition Optimization

| Reaction Step | Parameter | Range Explored | Optimal Condition (Hypothetical) | Rationale |

|---|---|---|---|---|

| SNAr of 4-chloro-3-nitrobenzonitrile (B1361363) with butylamine | Temperature | 80-150 °C | 120 °C | Balances reaction rate with minimizing side product formation. |

| Solvent | Toluene, DMF, DMSO | DMSO | Polar aprotic solvent stabilizes the Meisenheimer intermediate. | |

| Nitro Reduction | Catalyst | Pd/C, Pt/C, Raney Ni | Pd/C | High activity and selectivity for nitro group reduction. |

| Hydrogen Pressure | 1-10 atm | 3 atm | Sufficient for efficient reduction without requiring high-pressure equipment. |

Principles of Green Chemistry and Sustainable Synthesis in 3-Amino-4-(butylamino)benzonitrile Production

The principles of green chemistry are increasingly important in modern organic synthesis, aiming to reduce the environmental impact of chemical processes. rsc.orgmdpi.com The synthesis of 3-Amino-4-(butylamino)benzonitrile can be made more sustainable by incorporating these principles.

One key aspect is the use of greener solvents. Traditional volatile organic solvents (VOCs) can be replaced with more environmentally friendly alternatives such as water, ethanol, or glycerol. unina.it For example, some catalytic reactions can be performed in aqueous media, which simplifies workup and reduces waste. Microwave-assisted synthesis has also emerged as a green technology that can significantly reduce reaction times and energy consumption. mdpi.com

Atom economy is another central tenet of green chemistry. Reactions that incorporate all the atoms of the reactants into the final product, such as MCRs, are highly desirable. fu-berlin.de Catalytic reactions are also inherently more atom-economical than stoichiometric reactions.

The use of catalysts that are recyclable and based on abundant, non-toxic metals is also a key consideration. For example, developing iron- or copper-based catalysts to replace precious metal catalysts like palladium or platinum is an active area of research.

Chemical Reactivity and Derivatization Studies of 3 Amino 4 Butylamino Benzonitrile

Reactions Involving the Primary Amino Group at Position 3

The primary amino group at position 3 is a versatile site for a variety of chemical transformations, allowing for the introduction of diverse functionalities.

The primary amino group of 3-Amino-4-(butylamino)benzonitrile is expected to readily undergo acylation and alkylation reactions. Acylation, typically carried out with acyl chlorides or anhydrides in the presence of a base, would yield the corresponding N-acyl derivative. reb.rw This transformation is useful for protecting the amino group or for introducing specific acyl moieties to modulate the compound's properties.

Alkylation of the primary amino group can be achieved using alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of mono- and di-alkylated products, as well as over-alkylation to form quaternary ammonium (B1175870) salts. masterorganicchemistry.com More controlled alkylation can be achieved through reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent. The Gabriel synthesis, which utilizes phthalimide, offers a classic method for the controlled synthesis of primary amines and can be conceptually reversed to understand the challenges of direct alkylation. masterorganicchemistry.com

| Reaction Type | Reagent | Expected Product | General Conditions |

| Acylation | Acetyl chloride | N-(2-(butylamino)-5-cyanophenyl)acetamide | Pyridine or other base, aprotic solvent |

| Acylation | Acetic anhydride | N-(2-(butylamino)-5-cyanophenyl)acetamide | Base catalyst, neat or in a solvent |

| Alkylation | Methyl iodide | 3-(Methylamino)-4-(butylamino)benzonitrile | Base, polar solvent |

This table presents expected reactions based on the general reactivity of primary aromatic amines.

The primary aromatic amino group can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. canada.cabyjus.com This diazotization reaction is a cornerstone of aromatic chemistry, as the resulting diazonium group is an excellent leaving group and can be replaced by a wide variety of substituents in Sandmeyer-type reactions.

Potential transformations of the diazonium salt derived from 3-Amino-4-(butylamino)benzonitrile include:

Replacement by halogens: Using CuCl, CuBr, or KI.

Replacement by a hydroxyl group: By heating in an aqueous acidic solution.

Replacement by a cyano group: Using CuCN.

Azo coupling: Reaction with activated aromatic compounds to form azo dyes. canada.ca

The stability of the diazonium salt is crucial and is generally enhanced at low temperatures. canada.ca The process of "interrupted" diazotization, where the reaction is quenched shortly after the addition of nitrite, can lead to the isolation of stable diazonium species with nitrate (B79036) as the counterion. researchgate.net

| Transformation | Reagent | Expected Product |

| Diazotization | NaNO₂, HCl (0-5 °C) | 4-(Butylamino)-3-cyano-benzenediazonium chloride |

| Sandmeyer (Halogenation) | CuCl / HCl | 3-Chloro-4-(butylamino)benzonitrile |

| Sandmeyer (Hydroxylation) | H₂O, H₂SO₄, heat | 4-(Butylamino)-3-cyanophenol |

| Azo Coupling | Phenol | 2-Hydroxy-5-((4-(butylamino)-3-cyanophenyl)diazenyl)benzoic acid |

This table illustrates potential transformations of the diazonium salt based on established methodologies.

The primary amino group can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. mdpi.com These reactions are typically reversible and are often catalyzed by an acid or a base. The formation of the imine involves the initial nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal intermediate, which then dehydrates to yield the imine. mdpi.com The stability of the resulting imine can vary depending on the structure of the carbonyl compound used.

These condensation reactions are fundamental in the synthesis of various heterocyclic systems and for the dynamic covalent assembly of more complex molecular architectures.

| Carbonyl Compound | Intermediate | Final Product (Imine) |

| Benzaldehyde | Hemiaminal | 3-(((E)-Benzylidene)amino)-4-(butylamino)benzonitrile |

| Acetone | Hemiaminal | 3-((Propan-2-ylidene)amino)-4-(butylamino)benzonitrile |

| Cyclohexanone | Hemiaminal | 3-((Cyclohexylidene)amino)-4-(butylamino)benzonitrile |

This table provides examples of expected condensation reactions.

Transformations at the Secondary Butylamino Group at Position 4

The secondary butylamino group also offers opportunities for derivatization, although its reactivity can be influenced by the adjacent primary amino group and the steric bulk of the butyl substituent.

Similar to the primary amino group, the secondary butylamino group can undergo acylation and, to a lesser extent, alkylation. Acylation would proceed to form an N-butyl-N-acyl derivative. Alkylation would lead to a tertiary amine.

Nitrogen-centered radical reactions represent a more modern approach to C-N bond formation and could potentially be applied to the secondary amino group. rsc.org These reactions often proceed under mild conditions, for example, using visible-light photocatalysis, to generate nitrogen-centered radicals that can participate in various coupling reactions. rsc.org

Reductive functionalization of secondary amides, which are derivatives of secondary amines, is a known transformation that can lead to the formation of new C-C bonds at the nitrogen-bearing carbon. acs.org While this is a reaction of a derivative, it highlights the potential for complex transformations originating from the secondary amino functionality.

While the parent molecule is achiral, derivatization of the butyl chain could introduce stereocenters. For instance, if a reaction were to occur at one of the methylene (B1212753) groups of the n-butyl chain, a chiral center would be created. The principles of stereochemistry would then apply to the resulting products, which could exist as a racemic mixture of enantiomers. 182.160.97 Any subsequent reactions on this newly formed stereocenter would need to consider the stereochemical outcome, which could be influenced by the existing molecular framework. However, direct and selective functionalization of the unactivated C-H bonds of the butyl chain is challenging and would likely require advanced catalytic methods.

Reactivity of the Benzonitrile (B105546) Moiety

The benzonitrile group is a versatile functional group capable of undergoing a variety of transformations, primarily through reactions at the carbon-nitrogen triple bond. Its reactivity in 3-Amino-4-(butylamino)benzonitrile is electronically influenced by the potent electron-donating amino groups on the aromatic ring.

The hydrolysis of nitriles is a fundamental transformation that typically proceeds in two stages: first to an amide and then to a carboxylic acid. libretexts.org In practice, this reaction requires catalysis by either acid or alkali, as the reaction with water alone is impractically slow. libretexts.org

Acidic Hydrolysis : Heating 3-Amino-4-(butylamino)benzonitrile under reflux with a dilute acid, such as hydrochloric acid, would protonate the amino groups and hydrolyze the nitrile. The final product would be 3-amino-4-(butylamino)benzoic acid, with the amino groups present as their ammonium salts. libretexts.org The reaction proceeds via the intermediate 3-amino-4-(butylamino)benzamide.

Alkaline Hydrolysis : Refluxing with an aqueous alkali like sodium hydroxide (B78521) solution would convert the nitrile to the corresponding carboxylate salt, in this case, sodium 3-amino-4-(butylamino)benzoate, with the liberation of ammonia. libretexts.org Mild, non-aqueous alkaline conditions, for instance using NaOH in a mixture of methanol (B129727) and dioxane, could potentially allow for the selective hydrolysis of the nitrile to the primary amide, 3-amino-4-(butylamino)benzamide, minimizing further hydrolysis to the carboxylic acid. arkat-usa.org

Biocatalytic Hydrolysis : Enzymatic methods offer high selectivity. Nitrilase enzymes could convert the nitrile directly to the carboxylic acid, while a nitrile hydratase/amidase cascade could yield the amide or the acid. researchgate.net

Reduction of the nitrile group offers pathways to primary amines.

Catalytic Hydrogenation : Hydrogenation using catalysts like Raney Nickel or platinum oxide would typically reduce the nitrile to a primary amine, yielding (3-amino-4-(butylamino)phenyl)methanamine.

Reductive Hydrolysis : A process using specific transition metal complexes in the presence of water can lead to the formation of alcohols. google.com This would convert the nitrile group into a hydroxymethyl group, producing (3-amino-4-(butylamino)phenyl)methanol. This method can offer higher selectivity towards the alcohol over the amine compared to some traditional hydrogenation methods. google.com

Table 1: Potential Products from Nitrile Group Transformations

| Reaction Type | Reagents/Conditions | Intermediate Product | Final Product |

| Acidic Hydrolysis | Dilute HCl, heat | 3-Amino-4-(butylamino)benzamide | 3-Amino-4-(butylamino)benzoic acid |

| Alkaline Hydrolysis | NaOH(aq), heat | — | Sodium 3-amino-4-(butylamino)benzoate |

| Mild Alkaline Hydrolysis | NaOH, MeOH/Dioxane | — | 3-Amino-4-(butylamino)benzamide |

| Catalytic Hydrogenation | H₂, Raney Ni | — | (3-Amino-4-(butylamino)phenyl)methanamine |

| Reductive Hydrolysis | Transition metal complex, H₂, H₂O | — | (3-Amino-4-(butylamino)phenyl)methanol |

The nitrile functional group is an active participant in various cycloaddition and annulation reactions, providing routes to important heterocyclic structures. researchgate.net

[3+2] Cycloaddition : A prominent reaction is the [3+2] cycloaddition with azides to form tetrazoles. Reacting 3-Amino-4-(butylamino)benzonitrile with sodium azide (B81097) and a Lewis acid catalyst would be expected to yield 5-(3-amino-4-(butylamino)phenyl)tetrazole. This transformation introduces a highly functional, nitrogen-rich heterocyclic moiety.

[4+2] Cycloaddition : While nitriles are generally reluctant dienophiles in Diels-Alder reactions, their reactivity can be enhanced by the electron-donating amino groups on the benzene (B151609) ring. In an inverse-electron-demand Diels-Alder reaction, the electron-rich benzonitrile derivative could potentially react with an electron-poor diene.

Annulation via Multicomponent Reactions : The functional groups of 3-Amino-4-(butylamino)benzonitrile make it a suitable candidate for multicomponent reactions (MCRs) that culminate in ring formation. For instance, in a variation of the Ugi reaction, the primary amino group could act as the amine component, leading to an advanced intermediate that could undergo subsequent cyclization, potentially involving the nitrile group, to form complex nitrogen-containing heterocycles. mdpi.com

Table 2: Potential Heterocyclic Products from Cycloaddition and Annulation

| Reaction Type | Reactant | Expected Heterocyclic Core |

| [3+2] Cycloaddition | Sodium Azide (NaN₃) | Tetrazole |

| 1,3-Dipolar Cycloaddition | Nitrile Oxides (R-CNO) | 1,2,4-Oxadiazole |

| Annulation | Isocyanide, Aldehyde, Carboxylic Acid (Ugi MCR) | Dihydropyrazinone or other N-heterocycles |

Electrophilic and Nucleophilic Aromatic Substitutions on the Benzene Ring

The benzene ring of 3-Amino-4-(butylamino)benzonitrile is highly activated towards electrophilic attack due to the presence of two strong electron-donating groups (EDGs): the primary amino (-NH₂) and the secondary alkylamino (-NHBu) groups.

Both the -NH₂ and -NHBu groups are powerful activating, ortho-, para-directing substituents. libretexts.org Their combined influence dictates the regioselectivity of electrophilic aromatic substitution (EAS) reactions.

The -NHBu group at position 4 directs incoming electrophiles to its ortho positions (positions 3 and 5).

The -NH₂ group at position 3 directs incoming electrophiles to its ortho (positions 2 and 4) and para (position 6) positions.

Considering these effects:

Position 5 : Is ortho to the -NHBu group and meta to the -NH₂ group. It is strongly activated.

Position 6 : Is para to the -NH₂ group and meta to the -NHBu group. It is also strongly activated.

Position 2 : Is ortho to both amino groups, making it electronically very activated but potentially sterically hindered.

Therefore, electrophilic substitution is expected to occur primarily at positions 5 and 6. Typical EAS reactions would include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. However, the strongly basic amino groups can complicate these reactions by reacting with the electrophile or catalyst (e.g., forming salts with Lewis acids in Friedel-Crafts reactions). uci.edu

In contrast, nucleophilic aromatic substitution (SₙAr) is highly unlikely on 3-Amino-4-(butylamino)benzonitrile itself. SₙAr reactions require an aromatic ring substituted with a good leaving group (like a halide) and one or more strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to it. libretexts.org The target molecule is electron-rich and lacks a suitable leaving group, rendering it inert to SₙAr conditions.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Major Product(s) |

| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | 3-Amino-4-(butylamino)-5-nitrobenzonitrile and/or 5-Amino-4-(butylamino)-2-nitrobenzonitrile |

| Bromination | Br⁺ (from Br₂/FeBr₃) | 5-Amino-2-bromo-4-(butylamino)benzonitrile and/or 3-Amino-5-bromo-4-(butylamino)benzonitrile |

| Sulfonation | SO₃ (from fuming H₂SO₄) | 5-Amino-4-(butylamino)-2-cyanobenzenesulfonic acid and/or 2-Amino-5-(butylamino)-4-cyanobenzenesulfonic acid |

Chemo- and Regioselectivity in Multi-Functionalized Reaction Systems

The presence of multiple reactive sites—the primary amine, the secondary amine, the aromatic ring, and the nitrile group—makes chemo- and regioselectivity critical considerations in the derivatization of 3-Amino-4-(butylamino)benzonitrile. The outcome of a reaction is highly dependent on the nature of the reagents and the specific conditions employed.

Chemoselectivity :

N-Acylation/N-Alkylation : The primary and secondary amino groups are both nucleophilic and will compete for reaction with electrophiles like acyl chlorides or alkyl halides. The primary amine is generally less sterically hindered and may react preferentially under kinetically controlled conditions. However, the secondary amine can also react, leading to mixtures or disubstituted products under more forcing conditions. Selective protection of one amine is often necessary to achieve a specific outcome.

Ring vs. N-Substitution : In electrophilic additions (e.g., with strong acids), the highly basic amino groups are more likely to be protonated before electrophilic attack on the aromatic ring occurs. This protonation deactivates the ring towards further electrophilic substitution. Therefore, controlling the reaction's pH is crucial.

Nitrile vs. Other Groups : The nitrile group is generally less reactive than the amino groups towards common electrophiles and nucleophiles under mild conditions. Reactions like acylation will favor the amines. Strong acidic or basic conditions are required to involve the nitrile group through hydrolysis.

Regioselectivity :

Aromatic Substitution : As discussed in section 3.4, the regioselectivity of EAS is governed by the powerful directing effects of the two amino substituents, favoring substitution at positions 5 and 6. Steric hindrance will likely disfavor substitution at position 2.

Cyclization Reactions : In annulation strategies, the regioselectivity of ring closure can often be controlled. For example, in an intramolecular cyclization involving one of the amino groups and a side chain introduced elsewhere, the choice of which amine participates (primary vs. secondary) would lead to different heterocyclic ring systems. The use of heterogeneous solvent systems or phase transfer catalysts can sometimes be employed to influence the orientation of molecules at an interface, thereby controlling regioselectivity in certain reactions. acs.org

Advanced Spectroscopic and Structural Elucidation of 3 Amino 4 Butylamino Benzonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For 3-Amino-4-(butylamino)benzonitrile, NMR provides detailed information about the local chemical environment of each proton and carbon atom, offering insights into its conformation and potential dynamic processes.

Conformational Analysis and Tautomerism Studies in Solution

The conformation of 3-Amino-4-(butylamino)benzonitrile in solution is dictated by the orientation of the flexible butylamino group and the primary amino group relative to the benzonitrile (B105546) ring. The rotation around the C-N bonds can be influenced by solvent polarity and temperature. auremn.org.br In solution, oligopeptides and other flexible molecules may exist in multiple conformational states, and NMR is a primary method for analyzing these structures. osti.gov

Tautomerism, the equilibrium between two or more structural isomers that readily interconvert, is a known phenomenon in related heterocyclic systems like o-hydroxy Schiff bases and benzimidazoles. researchgate.netnih.gov For 3-Amino-4-(butylamino)benzonitrile, the potential for amino-imino tautomerism exists, although it is generally less favorable in simple anilines compared to more complex heterocyclic systems. High-resolution NMR in various solvents would be the definitive method to detect the presence of any significant tautomeric equilibria. The appearance of distinct sets of signals corresponding to different tautomers would provide direct evidence for such a process.

Elucidation of Reaction Intermediates and Products

NMR spectroscopy is a powerful method for monitoring the progress of chemical reactions in real-time, allowing for the identification of transient intermediates and final products without the need for isolation. researchgate.netnih.govoxinst.com In the synthesis or subsequent reactions of 3-Amino-4-(butylamino)benzonitrile, ¹H and ¹³C NMR spectra serve as a crucial characterization tool.

For instance, in a typical synthesis, the disappearance of signals from starting materials and the concurrent appearance of new signals corresponding to the product can be tracked over time. researchgate.net The chemical shifts, multiplicities, and coupling constants of the product's NMR spectrum provide a fingerprint for its structure. In a hypothetical synthesis of 3-Amino-4-(butylamino)benzonitrile, one would expect to see characteristic signals for the butyl chain (triplet for the terminal methyl group, and multiplets for the methylene (B1212753) groups), distinct signals for the aromatic protons, and resonances for the amino protons, which may be broad and solvent-dependent.

The table below shows hypothetical ¹H NMR chemical shift ranges for 3-Amino-4-(butylamino)benzonitrile, inferred from standard values and data for similar compounds. rsc.orgrsc.org

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (H5, H6, H2) | 6.5 - 7.5 | m (multiplet) |

| NH (butylamino) | 3.5 - 5.0 (broad) | s (singlet) or t (triplet) |

| NH₂ (amino) | 3.0 - 4.5 (broad) | s (singlet) |

| α-CH₂ (butyl) | 3.0 - 3.4 | t (triplet) or q (quartet) |

| β, γ-CH₂ (butyl) | 1.3 - 1.8 | m (multiplet) |

| δ-CH₃ (butyl) | 0.9 - 1.0 | t (triplet) |

Similarly, ¹³C NMR would confirm the presence of the nitrile carbon (around 118-120 ppm), the aromatic carbons, and the four distinct carbons of the butyl group. mdpi.com This data is essential for confirming the successful synthesis and purity of the compound.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Molecular Vibrational Mode Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and providing information about molecular structure and bonding.

For 3-Amino-4-(butylamino)benzonitrile, the spectra would be dominated by vibrations of the nitrile, amino, and aromatic moieties. Studies on related molecules like p-aminobenzonitrile (ABN) and 4-(dimethylamino)benzonitrile (B74231) (DMABN) provide a solid basis for assigning the expected vibrational frequencies. nih.govhku.hkresearchgate.net

Key expected vibrational modes include:

C≡N Stretch: The nitrile group has a very strong and sharp absorption in the IR spectrum and a strong band in the Raman spectrum, typically appearing in the range of 2220-2240 cm⁻¹. The exact position is sensitive to electronic effects; conjugation with the amino groups would slightly lower this frequency. nih.gov

N-H Stretches: The primary amino group (-NH₂) will show two distinct stretching bands in the 3300-3500 cm⁻¹ region (symmetric and asymmetric stretches). The secondary amino group (-NH-) of the butylamino substituent will show a single stretching band in the same region.

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the characteristic C=C stretching modes of the benzene (B151609) ring are found in the 1450-1600 cm⁻¹ region.

N-H Bending: The scissoring motion of the -NH₂ group typically results in a band around 1590-1650 cm⁻¹.

C-N Stretches: The stretching vibrations of the aryl-N bonds are expected in the 1250-1360 cm⁻¹ region.

The following table summarizes the expected characteristic vibrational frequencies for 3-Amino-4-(butylamino)benzonitrile based on data from analogous compounds. nih.govbeilstein-journals.org

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | FTIR, Raman |

| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman |

| Aliphatic C-H Stretch (butyl) | 2850 - 2960 | FTIR, Raman |

| C≡N Stretch | 2220 - 2240 | FTIR, Raman |

| N-H Bend | 1590 - 1650 | FTIR |

| Aromatic C=C Stretch | 1450 - 1600 | FTIR, Raman |

| Aryl C-N Stretch | 1250 - 1360 | FTIR, Raman |

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Emission Spectroscopy

UV-Vis and fluorescence spectroscopy provide critical information about the electronic transitions and excited-state properties of a molecule. For donor-acceptor systems like 3-Amino-4-(butylamino)benzonitrile, these techniques are particularly insightful.

Electronic Structure Transitions and Solvatochromism

The UV-Vis absorption spectrum of aminobenzonitriles is characterized by π→π* transitions within the aromatic system. In p-aminobenzonitrile, two main absorption bands are observed, assigned to the benzene ¹Lₐ and ¹Lₐ transitions, which have significant charge-transfer (CT) character due to the donor (amino) and acceptor (nitrile) groups. acs.org For 3-Amino-4-(butylamino)benzonitrile, with two donor groups, strong absorption bands are expected.

Solvatochromism refers to the change in the position, intensity, and shape of absorption or emission bands in response to a change in solvent polarity. This effect is pronounced in molecules where the ground and excited states have different dipole moments. For many aminobenzonitriles, increasing solvent polarity causes a bathochromic (red) shift in the fluorescence emission spectrum, indicating a more polar excited state. rsc.orgacs.org

The absorption and emission maxima of 3-Amino-4-(butylamino)benzonitrile are expected to shift to longer wavelengths (red-shift) as the solvent polarity increases. This is because polar solvents will better stabilize the more polar excited state compared to the ground state, thus lowering the energy gap for the transition.

Intramolecular Charge Transfer (ICT) Dynamics and State Characterization

A key feature of many aminobenzonitriles is the phenomenon of Intramolecular Charge Transfer (ICT) . Upon photoexcitation, an electron can be transferred from the electron-donating amino group(s) to the electron-accepting benzonitrile moiety, forming a highly polar ICT state from the initially formed locally excited (LE) state. This process is often associated with dual fluorescence in polar solvents: a higher-energy band from the LE state and a strongly red-shifted band from the ICT state. nih.govias.ac.in

The efficiency and dynamics of ICT are highly dependent on molecular structure and solvent environment. In molecules like DMABN, ICT is efficient in polar solvents but nearly absent in nonpolar ones. acs.org However, in sterically hindered molecules like 4-(di-tert-butylamino)benzonitrile (DTABN), where the amino group is forced into a twisted conformation, efficient ICT is observed even in nonpolar solvents like n-hexane. nih.govacs.org This suggests that pre-twisting the donor group facilitates the charge transfer process.

For 3-Amino-4-(butylamino)benzonitrile, the presence of two amino groups ortho to each other likely induces some steric hindrance, potentially leading to a non-planar ground state geometry. This pre-twisting could facilitate ICT. Furthermore, studies on 3-(di-tert-butylamino)benzonitrile (mDTABN) have shown that efficient ICT can occur even with meta-substitution, which was previously thought to be unfavorable. nih.gov Given this, it is highly probable that 3-Amino-4-(butylamino)benzonitrile would exhibit ICT, especially in polar solvents. The dynamics of this process, occurring on the picosecond or even femtosecond timescale, could be investigated using time-resolved fluorescence spectroscopy. nih.govoptica.org

The table below summarizes key photophysical parameters for the related molecule DTABN, which provides a model for the expected behavior of a twisted aminobenzonitrile. nih.gov

| Solvent | ICT Fluorescence Max (nm) | ICT Lifetime (ns) | ICT Reaction Time (fs) |

| n-Hexane | ~470 | 0.86 | 70 |

| Acetonitrile | ~550 | 3.48 | 60 |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Mechanistic Pathway Insights

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's molecular formula. Unlike nominal mass spectrometry, HRMS provides mass data accurate to several decimal places, which is crucial for distinguishing between compounds that have the same integer mass but different elemental compositions. For 3-Amino-4-(butylamino)benzonitrile, the molecular formula is C₁₁H₁₅N₃. The theoretical exact mass can be calculated using the precise masses of the most abundant isotopes of each element (¹H = 1.0078, ¹²C = 12.0000, ¹⁴N = 14.0031).

The calculated monoisotopic mass for C₁₁H₁₅N₃ is 189.1266 Da. An HRMS experiment would measure the mass-to-charge ratio (m/z) of the molecular ion [M+H]⁺, which would be expected at approximately 190.1339. By comparing this highly accurate experimental value to the theoretical value, the molecular formula can be confirmed with high confidence, ruling out other potential formulas with the same nominal mass.

| Molecular Formula | Nominal Mass (Da) | Exact Mass (Da) |

|---|---|---|

| C₁₁H₁₅N₃ | 189 | 189.12660 |

| C₁₀H₁₃N₃O | 191 | 191.10586 |

| C₁₂H₁₇N | 175 | 175.13610 |

| C₈H₉N₅O | 191 | 191.07991 |

Beyond formula confirmation, mass spectrometry provides insights into the compound's structure through analysis of its fragmentation patterns. In electron impact (EI) ionization, the molecule fragments in a predictable manner. For 3-Amino-4-(butylamino)benzonitrile, key fragmentation pathways would include:

Alpha-Cleavage: This is a dominant fragmentation for aliphatic amines. The cleavage would occur at the C-C bond adjacent to the nitrogen of the butylamino group, leading to the loss of a propyl radical (•C₃H₇) and formation of a stable resonance-stabilized cation at m/z 146.

Loss of Butene: A McLafferty-type rearrangement could lead to the loss of butene (C₄H₈) from the butylamino group, resulting in a fragment ion at m/z 133.

Loss of HCN: A common fragmentation for aromatic nitriles is the elimination of a neutral hydrogen cyanide molecule (HCN) from the benzonitrile ring, which would result in a mass loss of 27 amu.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique directs X-rays at a single crystal, and the resulting diffraction pattern is used to calculate the electron density and, subsequently, the exact positions of atoms within the crystal lattice. While a specific crystal structure for 3-Amino-4-(butylamino)benzonitrile is not publicly available in the searched literature, the technique would provide invaluable data if applied.

A crystallographic study would determine key structural parameters, including:

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them, confirming the molecular geometry.

Conformation: The spatial orientation of the butylamino group relative to the aromatic ring and the planarity of the benzonitrile system. In related structures like 3,5-dimethyl-4-(dimethylamino)benzonitrile, significant twisting of the amino group with respect to the phenyl plane has been observed.

Intermolecular Interactions: The nature and geometry of non-covalent interactions, such as hydrogen bonds and π-π stacking, that dictate how the molecules pack together in the crystal. In similar aminobenzonitriles, hydrogen bonds between an amino hydrogen and the cyano nitrogen of an adjacent molecule are important structural elements.

| Crystallographic Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the basic repeating unit of the crystal. |

| Space Group | Symmetry operations that define the crystal structure. |

| Atomic Coordinates (x, y, z) | Precise position of each atom in the unit cell. |

| Bond Lengths (Å) | Distances between bonded atoms. |

| Bond Angles (°) | Angles between adjacent bonds. |

| Torsion Angles (°) | Dihedral angles describing the conformation of flexible parts like the butyl chain. |

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from X-ray crystallography. The surface is mapped with properties that highlight regions of close contact between neighboring molecules.

For 3-Amino-4-(butylamino)benzonitrile, the functional groups present (primary amine, secondary amine, nitrile, and aromatic ring) suggest a rich variety of potential intermolecular interactions that would be revealed by a Hirshfeld analysis. The primary (–NH₂) and secondary (–NH–) amine groups are strong hydrogen bond donors, while the nitrile nitrogen and the primary amine nitrogen are hydrogen bond acceptors.

Expected contributions to the crystal packing would include:

N–H···N Hydrogen Bonds: These are expected to be significant interactions, potentially forming chains or dimeric motifs between the amine hydrogens and the nitrogen atoms of the nitrile or amine groups of adjacent molecules. Studies on related structures like 2-amino-4-chlorobenzonitrile (B1265954) show that N···H/H···N contacts are the most dominant contributors to the total Hirshfeld surfaces.

H···H Contacts: These interactions, representing van der Waals forces, typically comprise the largest percentage of the total surface area.

C–H···π Interactions: The hydrogen atoms of the butyl group or the aromatic ring could interact with the π-system of a neighboring benzene ring.

π–π Stacking: The aromatic rings could stack on top of each other, contributing to the stability of the crystal packing.

| Interaction Type | Expected Significance in Crystal Packing | Example Contribution (%) [Ref] |

|---|---|---|

| H···H | High (van der Waals forces) | ~80% |

| N···H / H···N | High (Hydrogen Bonding) | ~19% |

| C···H / H···C | Moderate (Weak C-H···N/π interactions) | ~13% |

| C···C | Low to Moderate (π-π stacking) | ~6% |

Theoretical and Computational Studies on 3 Amino 4 Butylamino Benzonitrile

Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it ideal for analyzing molecules like 3-Amino-4-(butylamino)benzonitrile. electrochemsci.org DFT calculations allow for the determination of molecular geometries, electronic properties, and the distribution of electron density. indexcopernicus.com

A key aspect of the electronic structure is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller energy gap suggests that the molecule is more polarizable and more readily excited. indexcopernicus.comnih.gov

In aminobenzonitriles, the HOMO is typically localized on the amino group (the electron donor), while the LUMO is centered on the benzonitrile (B105546) moiety (the electron acceptor). This separation facilitates an intramolecular charge transfer (ICT) upon photoexcitation. nih.govillinois.edu For related di-tert-butylaminobenzonitriles, computational studies have shown that bulky alkyl groups on the nitrogen atom cause a significant twist in the amino group relative to the plane of the benzene (B151609) ring. nih.govresearchgate.net This twisting electronically decouples the amino and benzonitrile groups in the ground state. nih.govresearchgate.net

DFT calculations on similar aminobenzene sulfonamides have been used to determine various electronic and thermodynamic properties, which are essential for predicting their applications. indexcopernicus.com

Table 1: Calculated Electronic Properties for a Model Schiff Base Compound using DFT/B3LYP/6-311G(d,p)

| Parameter | Value |

|---|---|

| HOMO Energy | -6.215 eV |

| LUMO Energy | -2.292 eV |

| Energy Gap (ΔE) | 3.923 eV |

Data adapted from studies on a related Schiff base; illustrates typical values obtained from DFT calculations. nih.gov

DFT calculations are instrumental in predicting the reactivity of molecules. Global reactivity descriptors, such as chemical hardness, softness, and electronegativity, can be derived from the HOMO and LUMO energies. electrochemsci.org These descriptors help in understanding the molecule's stability and its propensity to engage in chemical reactions. electrochemsci.orgfrontiersin.org For instance, a high HOMO-LUMO energy gap is associated with high chemical hardness and low reactivity. electrochemsci.org

For aminobenzonitriles, computational studies have been crucial in elucidating the reaction pathway of intramolecular charge transfer (ICT). illinois.edu Upon absorbing light, the molecule is promoted to an electronically excited state, often referred to as the locally excited (LE) state. Computational models predict that from this LE state, the molecule can undergo a structural relaxation, involving the twisting of the amino group, to form a more stable, highly polar ICT state. illinois.edu Time-dependent DFT (TDDFT) calculations suggest that this process can involve conical intersections between multiple excited states, such as ππ* and πσ* states, which facilitate an ultrafast transition to the ICT state. illinois.edu The identification of such complex reaction pathways, including intermediates and transition states, is a key strength of computational approaches. chemrxiv.org

The photophysical behavior of 3-Amino-4-(butylamino)benzonitrile is governed by its excited states. Computational methods, particularly Time-Dependent Density Functional Theory (TDDFT), are employed to characterize these states and predict spectroscopic properties. illinois.edu

Studies on analogous compounds like 4-(di-tert-butylamino)benzonitrile (DTABN) reveal two primary excited states: the Locally Excited (LE) state and the Intramolecular Charge Transfer (ICT) state. nih.govresearchgate.net The LE state retains a geometry similar to the ground state, while the ICT state is characterized by a significant transfer of electron density from the amino donor to the nitrile acceptor and a twisted geometry of the amino group. illinois.eduresearchgate.net

A remarkable finding for some meta-substituted aminobenzonitriles, such as 3-(di-tert-butylamino)benzonitrile, is that they also exhibit efficient ICT, a phenomenon typically associated with para-substituted derivatives. nih.gov This is attributed to the involvement of different excited state configurations. illinois.edu

Computational results are often validated by comparing them with experimental spectroscopic data. For example, femtosecond excited-state absorption (ESA) spectra for DTABN show a decay of the LE absorption band and a corresponding rise of the ICT absorption, with reaction times as fast as 60-70 femtoseconds. nih.govresearchgate.net Solvatochromic measurements, which examine the effect of solvent polarity on fluorescence, combined with calculations, allow for the determination of large dipole moments for the ICT state, confirming its charge-separated nature. nih.govresearchgate.net

Table 2: Photophysical Properties of a Related Compound (4-DTABN) in Different Solvents

| Solvent | ICT Reaction Time | ICT Lifetime (τ'₀) | ICT Dipole Moment (µ_ICT) |

|---|---|---|---|

| n-Hexane | 70 fs | 0.86 ns | ~17 D |

| Acetonitrile | 60 fs | 3.48 ns | ~17 D |

Data from experimental and computational studies on 4-(di-tert-butylamino)benzonitrile. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Mobility and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. stanford.edu For a flexible molecule like 3-Amino-4-(butylamino)benzonitrile, MD simulations can provide critical insights into its conformational mobility, such as the rotation of the butyl group and the twisting of the two amino groups.

MD simulations are particularly powerful for understanding the influence of the surrounding environment on molecular behavior. osti.gov By explicitly modeling solvent molecules, these simulations can reveal how solvent-solute interactions affect the conformational preferences and dynamics of the molecule. rsc.org For example, polar solvents can stabilize charge-separated states, thereby influencing the kinetics and thermodynamics of the ICT process. nih.govresearchgate.net Coarse-grained MD simulations, which simplify the representation of molecules, can be used to study larger-scale phenomena like the self-assembly of molecules into larger structures, driven by specific interactions and solvent quality. rsc.org In the context of benzonitriles, MD simulations have provided direct evidence of specific local arrangements, such as antiparallel configurations, driven by electrostatic interactions between adjacent molecules in the liquid state. stanford.edu

Prediction of Thermochemical and Kinetic Parameters for Chemical Reactions

Computational chemistry allows for the prediction of key thermochemical and kinetic parameters that govern chemical reactions. Using DFT and other quantum chemical methods, it is possible to calculate the enthalpies of formation and Gibbs free energies of reactants, products, and transition states. researchgate.netmdpi.com

For the ICT reaction in aminobenzonitriles, these calculations can determine the reaction enthalpy (ΔH) and entropy (ΔS). acs.org For example, in the well-studied 4-(dimethylamino)benzonitrile (B74231) (DMABN), a combination of experimental data and computational analysis yielded a negative reaction enthalpy, indicating the ICT state is energetically more stable than the LE state in polar solvents, and a negative entropy, suggesting a more ordered structure in the ICT state. acs.org

Table 3: Calculated Kinetic and Thermodynamic Parameters for the ICT Reaction of DMABN in Acetonitrile

| Parameter | Description | Value |

|---|---|---|

| E_a | Activation Energy (Forward) | 5 kJ/mol |

| E_d | Activation Energy (Backward) | 32 kJ/mol |

| ΔH | Reaction Enthalpy | -27 kJ/mol |

| ΔS | Reaction Entropy | -38 J/(mol·K) |

Data for the model compound 4-(dimethylamino)benzonitrile (DMABN). acs.org

Computational Structure-Activity Relationship (SAR) Insights through Molecular Modeling (excluding biological activity)

Molecular modeling is a cornerstone of structure-activity relationship (SAR) studies, which aim to understand how a molecule's chemical structure relates to its properties or "activity." researchgate.net While often applied to biological activity, SAR principles are equally valuable for understanding chemical and physical properties.

For 3-Amino-4-(butylamino)benzonitrile, computational SAR can provide insights into how structural modifications would influence its photophysical behavior. By systematically changing parts of the molecule in a computational model—for example, by altering the length of the alkyl chain, changing the substitution pattern on the benzene ring, or replacing the nitrile group—researchers can predict the resulting changes in properties like the HOMO-LUMO gap, the stability of the ICT state, and the expected fluorescence wavelength.

Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build predictive 3D-QSAR (Quantitative Structure-Activity Relationship) models. researchgate.net These models correlate the 3D steric and electrostatic fields of a series of molecules with their observed properties. Such an approach could be used to design new benzonitrile derivatives with tailored photophysical characteristics, such as enhanced charge transfer efficiency or emission at a specific wavelength, by predicting the effects of structural changes before undertaking chemical synthesis.

Applications of 3 Amino 4 Butylamino Benzonitrile in Advanced Materials and As Chemical Intermediates

Building Block in the Synthesis of Novel Heterocyclic Systems

As a derivative of o-phenylenediamine (B120857), 3-Amino-4-(butylamino)benzonitrile is an excellent precursor for the synthesis of a wide array of heterocyclic compounds. The two adjacent amino groups provide a reactive site for condensation reactions with various electrophiles to form fused ring systems. wikipedia.org This reactivity is fundamental to the construction of benzimidazoles, quinoxalines, and other related heterocycles, which are significant scaffolds in medicinal chemistry and materials science. wikipedia.orgresearchgate.net

Benzimidazoles: The reaction of o-phenylenediamine derivatives with carboxylic acids or aldehydes is a classic and efficient method for synthesizing substituted benzimidazoles. organic-chemistry.orgnih.gov For 3-Amino-4-(butylamino)benzonitrile, condensation with a given carboxylic acid would yield a benzimidazole (B57391) ring with the cyano and butylamino groups retained on the benzene (B151609) portion of the scaffold. These functional groups can be used to further modify the molecule or to tune its biological activity and material properties. Several herbicides and fungicides, such as benomyl (B1667996) and fuberidazole, are based on the benzimidazole core, highlighting the agricultural importance of these structures. wikipedia.org

Quinoxalines: Quinoxalines are another important class of heterocycles readily synthesized from o-phenylenediamine precursors. The condensation reaction with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or biacetyl, leads to the formation of the quinoxaline (B1680401) ring system. nih.govsapub.orgchim.it Using 3-Amino-4-(butylamino)benzonitrile in this reaction would produce quinoxaline derivatives bearing cyano and butylamino substituents. These compounds are investigated for a range of biological activities and as components in functional materials. nih.gov

The table below summarizes the potential heterocyclic systems that can be synthesized from o-phenylenediamine precursors like 3-Amino-4-(butylamino)benzonitrile.

| Reactant Class | Resulting Heterocyclic System | Significance |

| Carboxylic Acids / Aldehydes | Benzimidazoles | Anthelmintics, fungicides, pharmaceuticals. wikipedia.orgnih.gov |

| 1,2-Dicarbonyl Compounds | Quinoxalines | Biologically active compounds, dyes. nih.govnih.gov |

| Nitrous Acid | Benzotriazoles | Corrosion inhibitors, fluorescent probes. wikipedia.orgresearchgate.net |

| Xanthate Esters | Mercaptoimidazoles | Antioxidants in rubber production. wikipedia.org |

Precursor for Organic Electronic Materials and Devices (e.g., dyes, conductive polymers)

The molecular structure of 3-Amino-4-(butylamino)benzonitrile, which features electron-donating amino groups and an electron-accepting nitrile group on a π-conjugated benzene ring, is characteristic of a donor-acceptor (D-A) chromophore. This intrinsic electronic asymmetry makes it a valuable building block for organic electronic materials.

Dyes and Pigments: Aromatic amines are foundational intermediates in the synthesis of azo dyes. plantarchives.org The primary amino group of 3-Amino-4-(butylamino)benzonitrile can be diazotized and then coupled with various aromatic compounds (coupling partners) to produce a wide range of azo dyes. The specific color and properties of the resulting dye would be influenced by the butylamino and cyano substituents, which modulate the electronic structure of the chromophore. nih.govresearchgate.net

Organic Light-Emitting Diodes (OLEDs): The D-A architecture is a cornerstone in the design of modern emitters for OLEDs, particularly for materials that exhibit Thermally Activated Delayed Fluorescence (TADF). beilstein-journals.orgfrontiersin.org In TADF molecules, a small energy gap between the lowest singlet (S1) and triplet (T1) excited states allows for the harvesting of non-emissive triplet excitons, converting them into light-emitting singlets and enabling theoretical internal quantum efficiencies of 100%. beilstein-journals.orgnih.gov Substituted benzonitriles are frequently used as the electron-accepting core in TADF emitters. beilstein-journals.orgrsc.org By attaching strong electron-donating groups to this core, the necessary spatial separation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is achieved, which is crucial for a small S1-T1 energy gap. 3-Amino-4-(butylamino)benzonitrile can serve as a precursor to such donor moieties or be incorporated into more complex D-A-D or D-A systems for third-generation OLEDs.

Conductive Polymers: Substituted anilines and phenylenediamines can be polymerized, either chemically or electrochemically, to form conductive polymers. chalcogen.ro Poly(o-phenylenediamine) and its derivatives have been studied for applications in sensors, microelectronics, and as anti-corrosion agents. chalcogen.ronih.gov The polymerization of 3-Amino-4-(butylamino)benzonitrile would lead to a polymer with a unique set of properties conferred by the butyl and cyano side chains, potentially offering enhanced solubility in organic solvents and modified electronic characteristics compared to the parent polymer.

Role in the Development of Functional Materials with Tunable Properties

The ability to fine-tune the optical and electronic properties of organic materials is critical for their application in advanced technologies. The structure of 3-Amino-4-(butylamino)benzonitrile offers several avenues for such tuning.

The electronic properties of molecules derived from this compound are governed by the degree of intramolecular charge transfer (ICT) from the electron-donating amino groups to the electron-accepting nitrile group. The properties of these materials can be tuned in several ways:

Modification of Donor Strength: The electron-donating strength can be altered by N-alkylation or N-arylation of the amino groups. Replacing the butyl group with other alkyl chains of varying lengths or branching can subtly influence the electronic properties and will more significantly impact physical properties like solubility and film-forming ability.

Extension of π-Conjugation: Incorporating the 3-Amino-4-(butylamino)benzonitrile unit into larger conjugated systems, such as oligomers or polymers, allows for the precise tuning of the HOMO-LUMO gap. This directly affects the absorption and emission wavelengths of the material, enabling the rational design of materials with specific colors for display and lighting applications.

A key indicator of tunable electronic properties is solvatochromism, where the color of a substance depends on the polarity of the solvent. documentsdelivered.com Donor-acceptor molecules often exhibit strong solvatochromic shifts in their fluorescence spectra due to the stabilization of the polar excited state in polar solvents. nih.govnih.gov Derivatives of 3-Amino-4-(butylamino)benzonitrile are expected to display such behavior, making them useful as probes for local environmental polarity. The table below illustrates the performance of various benzonitrile-based TADF emitters, showcasing how structural tuning affects key properties.

| Emitter Core | Donor Unit(s) | Emission Color | Max. External Quantum Efficiency (EQE) |

| Isonicotinonitrile | Indolocarbazole | Blue | 14.8% nih.gov |

| Nicotinonitrile | Indolocarbazole | Blue | 14.9% nih.gov |

| Benzonitrile (B105546) | Carbazole | Blue-Green | ~20% beilstein-journals.org |

| Fluorinated Benzonitrile | Phenoxazine, Carbazole | Blue to Green | Not specified in device rsc.org |

Intermediate in the Synthesis of Specialty Chemicals and Agrochemicals

Beyond materials science, 3-Amino-4-(butylamino)benzonitrile is a valuable intermediate in the synthesis of complex organic molecules like specialty chemicals and agrochemicals. Its o-phenylenediamine core is present in several commercial products.

For instance, the benzimidazole scaffold, readily accessible from OPD derivatives, is the basis for a class of systemic fungicides known as benzimidazole fungicides. wikipedia.org Furthermore, related anthelmintic drugs used in veterinary medicine are also derived from this heterocyclic system. google.com The presence of the butylamino and cyano groups on the 3-Amino-4-(butylamino)benzonitrile starting material provides functional handles for creating new, potentially more potent or specialized analogues of these established agrochemicals.

Additionally, substituted aminobenzonitriles are used as intermediates for pharmaceuticals. For example, related structures are used in the synthesis of phenyl urea (B33335) compounds designed as inhibitors for various biological targets. google.com The availability of two distinct amine functionalities and a nitrile group allows for sequential, regioselective reactions to build molecular complexity, making it a strategic intermediate for multi-step syntheses in the fine chemicals industry. google.com

Potential in Sensor Technology Development based on Spectroscopic Properties

The development of chemical sensors, particularly fluorescent probes, relies on molecules that exhibit a change in their spectroscopic properties upon interaction with a specific analyte. The o-phenylenediamine moiety is a well-established recognition site for nitric oxide (NO) and certain metal ions. researchgate.net

Fluorescent "turn-on" probes based on OPD have been designed for the detection of NO. rsc.org In these systems, a fluorophore is attached to the OPD unit. The fluorescence of the molecule is initially "off" or quenched due to photoinduced electron transfer (PET) from the electron-rich diamine to the excited fluorophore. researchgate.net Upon reaction with NO (in the presence of oxygen), the diamine cyclizes to form an electron-deficient benzotriazole (B28993) derivative. This transformation inhibits the PET process, restoring the fluorescence and providing a "turn-on" signal. rsc.org 3-Amino-4-(butylamino)benzonitrile could be integrated into such a sensor design, where its specific substituents might influence sensitivity, selectivity, and solubility.

Furthermore, the two adjacent amino groups can act as a chelating ligand for various metal ions. Binding of a metal ion would rigidify the structure and alter the electronic properties, leading to a detectable change in the absorption or fluorescence spectrum. This mechanism is the basis for many chemosensors for detecting environmentally or biologically important metal ions. nih.govnih.govrsc.org The inherent donor-acceptor nature of 3-Amino-4-(butylamino)benzonitrile could lead to sensors that operate through the modulation of intramolecular charge transfer upon analyte binding, potentially resulting in high sensitivity.

Future Research Directions and Emerging Avenues for 3 Amino 4 Butylamino Benzonitrile

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Sustainability

Copper-catalyzed reactions, for instance, have shown promise in the synthesis of substituted quinazolines from benzonitriles. These systems can operate under mild conditions and utilize molecular oxygen as the oxidant, presenting a greener alternative to traditional methods. Similarly, tin-based catalysts have been effectively used for the synthesis of 5-substituted 1H-tetrazoles from nitriles, with options for both homogeneous and heterogeneous systems that allow for easier catalyst recovery and reuse. The exploration of such catalytic systems for the specific synthesis of 3-Amino-4-(butylamino)benzonitrile could lead to more economical and environmentally benign production methods.

Future investigations will likely focus on the design of catalysts that are not only highly active and selective but also robust and recyclable. The table below summarizes some modern catalytic approaches that could be adapted for the synthesis of complex benzonitriles.

| Catalyst Type | Reactants | Key Advantages | Potential Application for 3-Amino-4-(butylamino)benzonitrile |

| Copper-based | Benzonitriles, 2-Ethynylanilines | Mild conditions, uses O2 as oxidant. | Greener synthesis pathways. |

| Tin-based | Nitriles, Trimethylsilylazide | High efficiency, potential for heterogeneous catalysis. | Facilitated product purification and catalyst recycling. |

| Palladium-based | Aldehydes, Nitroarenes | High activity for reductive amination. | Efficient one-pot synthesis strategies. |

| N-Heterocyclic Carbene (NHC) | 2-Arylbenzaldehydes, Sulfonamides | Atroposelective synthesis of chiral benzonitriles. | Access to chiral derivatives with specific optical properties. |

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry represents a paradigm shift from traditional batch processing, offering superior control over reaction parameters, enhanced safety, and straightforward scalability. The integration of the synthesis of aromatic amines and benzonitrile (B105546) derivatives into continuous-flow systems is an active area of research.

Metal-free reduction of nitroaromatics to primary anilines has been successfully demonstrated in a continuous-flow setup using trichlorosilane, achieving high yields in short reaction times without the need for extensive purification. Furthermore, lipase-catalyzed Michael additions to produce β-amino acid esters from aromatic amines have been optimized for flow reactors, highlighting the potential for biocatalysis in continuous processes. Adapting the synthesis of 3-Amino-4-(butylamino)benzonitrile to a flow process could significantly improve production efficiency and consistency. Automated platforms, which combine flow chemistry with robotic handling and real-time analytics, could further accelerate the discovery and optimization of synthetic routes for this compound and its derivatives.

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring and Real-Time Analysis

Understanding reaction kinetics and mechanisms is crucial for process optimization. Advanced spectroscopic techniques that allow for in-situ and real-time monitoring are invaluable tools in this regard. For reactions involving aminobenzonitriles, techniques like high-pressure Raman spectroscopy and synchrotron angle-dispersive X-ray diffraction (ADXRD) have been used to study pressure-induced phase transitions and changes in intermolecular interactions, such as hydrogen bonding.

While not yet applied specifically to the synthesis of 3-Amino-4-(butylamino)benzonitrile, the implementation of such in-situ monitoring techniques could provide detailed insights into the reaction progress, the formation of intermediates, and the influence of various parameters. This data is critical for optimizing reaction conditions to maximize yield and minimize impurities.

Development of Machine Learning and AI-Assisted Approaches for Compound Design and Property Prediction

The intersection of artificial intelligence and chemistry is a rapidly expanding frontier. Machine learning (ML) and AI models are increasingly being used to predict molecular properties, design novel compounds, and accelerate materials discovery. For instance, graph neural networks have been developed to predict bond dissociation energies for organic molecules with high accuracy, a key factor in chemical reactivity.

In the context of 3-Amino-4-(butylamino)benzonitrile, ML algorithms could be trained on datasets of related compounds to predict various properties, such as solubility, reactivity, and potential biological activity. Furthermore, generative models could be employed to design novel derivatives with optimized properties for specific applications. These computational approaches can significantly reduce the time and cost associated with experimental screening and synthesis.

Investigation of Supramolecular Interactions and Self-Assembly of 3-Amino-4-(butylamino)benzonitrile Derivatives

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is key to understanding and controlling the properties of materials in the solid state. The amino and nitrile groups of aminobenzonitriles are capable of forming hydrogen bonds, which can direct the self-assembly of these molecules into well-defined architectures.

Studies on aminobenzonitrile isomers have shown that they can form inclusion compounds with host molecules, with selectivity driven by hydrogen bonding and lattice energies. The formation of coordination polymers with various metal ions has also been demonstrated, leading to materials with different dimensionalities and network topologies. Investigating the supramolecular behavior of 3-Amino-4-(butylamino)benzonitrile and its derivatives could lead to the development of new crystalline materials, co-crystals, and coordination polymers with interesting optical, electronic, or porous properties. The influence of the butylamino group on the supramolecular assembly is a particularly interesting avenue for future research.

Q & A

Q. What synthetic routes are optimal for producing 3-Amino-4-(butylamino)benzonitrile, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution or reductive amination. For example: